Ethyl 6-chloro-2-methylnicotinate
Overview
Description
Ethyl 6-chloro-2-methylnicotinate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nicotinic acid, featuring a chloro substituent at the 6-position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted nicotinates depending on the nucleophile used.
Reduction: 6-chloro-2-methyl-3-aminonicotinate.
Oxidation: 6-chloro-2-methylnicotinic acid.
Scientific Research Applications
Ethyl 6-chloro-2-methylnicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: Used as an intermediate in the preparation of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-methylnicotinate is primarily related to its interaction with biological targets such as nicotinic acetylcholine receptors. The compound can modulate receptor activity, leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the chloro and methyl substituents, resulting in different chemical properties and reactivity.
Methyl 6-chloro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
6-chloro-2-methylnicotinic acid: The carboxylic acid form of the compound, which exhibits different solubility and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYVOKBIGDOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673126 | |
Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-12-9 | |
Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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